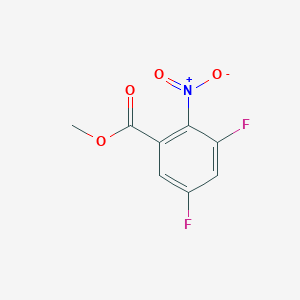

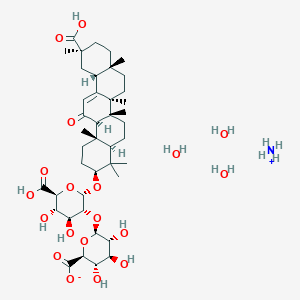

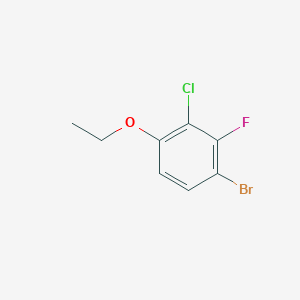

![molecular formula C17H22O5 B3030537 4-{[6-(甲基丙烯酰氧基)己基]氧基}苯甲酸 CAS No. 91652-00-5](/img/structure/B3030537.png)

4-{[6-(甲基丙烯酰氧基)己基]氧基}苯甲酸

描述

The compound 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid is a multifunctional molecule that contains a benzenecarboxylic acid moiety linked to a methacrylate group through a hexyl ether spacer. This structure suggests potential applications in polymer chemistry due to the presence of the methacrylate group, which is known for its ability to undergo free-radical polymerization.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid, they do provide insights into related chemical reactions that could be relevant for its synthesis. For instance, the oxidative condensation reaction catalyzed by 4,6-dihydroxysalicylic acid could potentially be adapted to introduce the carboxylic acid moiety onto a benzene ring with appropriate substituents . Additionally, the formation of carboxyketenes from 4-hydroxy-1,3-oxazin-6-ones suggests a method for generating reactive intermediates that could be useful in constructing the carboxylic acid part of the molecule .

Molecular Structure Analysis

The molecular structure of 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid is characterized by the presence of a benzene ring, which provides aromatic stability, and an ester linkage, which introduces a degree of flexibility and polarity to the molecule. The hexyl spacer adds to the molecule's hydrophobic character and could influence the spacing between polymer chains when incorporated into a polymer matrix.

Chemical Reactions Analysis

The methacrylate group in 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid is known to participate in free-radical copolymerization reactions. As seen in the copolymerization behavior of methacrylic acid with other vinyl monomers, the methacrylate group can form copolymers with various structures depending on the reaction conditions and monomer ratios . This suggests that 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid could be copolymerized with other monomers to create materials with tailored properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid would be influenced by its functional groups. The methacrylate group is known for its reactivity in polymerization, while the benzenecarboxylic acid moiety could contribute to intermolecular interactions such as hydrogen bonding. The hexyl ether linkage provides flexibility and affects the solubility of the compound in organic solvents. The overall properties of this compound would be crucial in determining its suitability for applications in polymer chemistry and materials science.

科学研究应用

1. 不同溶剂中的降解机理

Fujita 等人 (2007 年) 的一项研究探讨了 4-甲基丙烯酰氧基乙基均苯三甲酸 (4-MET) 的降解机理,重点关注乙醇、甲醇和丙酮等不同溶剂的影响。降解随溶剂类型而异,影响牙科应用中的粘合功效和耐久性 (Fujita 等,2007 年)。

2. 超分子组装中的光响应特性

Liu 等人 (2020 年) 研究了苯甲酸酯衍生物在超分子组装中的光活性特性。他们强调了光照射下的电子转移能力,展示了这些化合物在光响应材料中的潜力 (Liu 等,2020 年)。

3. 高价碘化合物中的聚合引发剂

Han 和 Tsarevsky (2012 年) 研究了羧酸(包括甲基丙烯酸)在高价碘化合物自由基聚合中的作用。他们的发现对于合成支化和交联聚合物具有重要意义 (Han 和 Tsarevsky,2012 年)。

4. 液晶衍生物的合成和表征

Alshabanah 等人 (2021 年) 合成了基于苯磺酸部分的新型液晶衍生物。他们的研究提供了对这些化合物热稳定性和光电特性的见解,与基于能量的应用相关 (Alshabanah 等,2021 年)。

5. 具有发光性质的配位聚合物

Zhang 等人 (2014 年) 使用苯甲酸衍生物制备了金属有机聚合物。这些化合物表现出独特结构和发光性质,与光功能材料的开发有关 (Zhang 等,2014 年)。

安全和危害

The compound is labeled with the GHS07 signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

4-[6-(2-methylprop-2-enoyloxy)hexoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-13(2)17(20)22-12-6-4-3-5-11-21-15-9-7-14(8-10-15)16(18)19/h7-10H,1,3-6,11-12H2,2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGIRXVDTGQWKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395638 | |

| Record name | 4-{[6-(methacryloyloxy)hexyl]oxy}benzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid | |

CAS RN |

91652-00-5 | |

| Record name | 4-{[6-(methacryloyloxy)hexyl]oxy}benzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

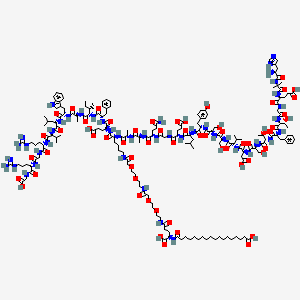

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

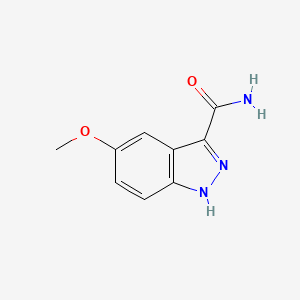

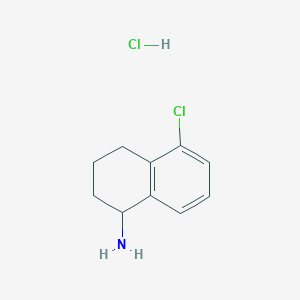

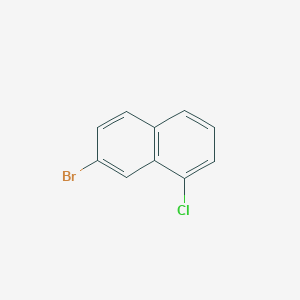

![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine)](/img/structure/B3030462.png)